(2S,3S)-3-(tert-Butoxycarbonyl)piperidine-2-carboxylate
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Overview
Description
(2S,3S)-3-(tert-Butoxycarbonyl)piperidine-2-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring. This compound is commonly used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(tert-Butoxycarbonyl)piperidine-2-carboxylate typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl group. One common method is the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-(tert-Butoxycarbonyl)piperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, reduction yields free amines, and substitution reactions yield various substituted piperidine derivatives.
Scientific Research Applications
(2S,3S)-3-(tert-Butoxycarbonyl)piperidine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,3S)-3-(tert-Butoxycarbonyl)piperidine-2-carboxylate involves its role as a protecting group in organic synthesis. The Boc group stabilizes the nitrogen atom, preventing unwanted reactions during synthetic processes. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-(tert-Butoxycarbonyl)piperidine-2-carboxylate: Characterized by the Boc protecting group.
(2S,3S)-3-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylate: Similar structure but with a pyrrolidine ring instead of piperidine.
(2S,3S)-3-(tert-Butoxycarbonyl)morpholine-2-carboxylate: Contains a morpholine ring.
Uniqueness
The uniqueness of this compound lies in its stability and reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions while maintaining the integrity of the piperidine ring makes it a versatile compound in medicinal chemistry and other scientific research fields.
Properties
CAS No. |
252919-54-3 |
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Molecular Formula |
C11H18NO4- |
Molecular Weight |
228.26 g/mol |
IUPAC Name |
(2S,3S)-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)7-5-4-6-12-8(7)9(13)14/h7-8,12H,4-6H2,1-3H3,(H,13,14)/p-1/t7-,8-/m0/s1 |
InChI Key |
QYSWEDRHYPKGPY-YUMQZZPRSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CCCN[C@@H]1C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCNC1C(=O)[O-] |
Origin of Product |
United States |
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